2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is a synthetic acetamide derivative characterized by a pyridazinone core substituted with a cyclopropyl group and an acetamide side chain linked to a 2,6-difluorobenzyl moiety. The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a pharmacologically significant scaffold known for its role in modulating enzyme activity (e.g., phosphodiesterases, kinases) . Its structural uniqueness lies in the combination of cyclopropane (a strained ring system that can improve pharmacokinetic properties) and fluorine atoms, which are rarely observed together in pesticidal acetamides .
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,6-difluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-12-2-1-3-13(18)11(12)8-19-15(22)9-21-16(23)7-6-14(20-21)10-4-5-10/h1-3,6-7,10H,4-5,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKFAXVGNNDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide involves multiple steps. One common route starts with the formation of the pyridazinone core through a cyclization reaction of a hydrazine derivative with a diketone. Following this, the introduction of the cyclopropyl group is typically achieved via alkylation, using a suitable cyclopropyl halide. The final step involves acylation of the pyridazinone with difluorobenzylacetamide under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial production methods: Large-scale production of this compound leverages continuous flow chemistry to optimize reaction conditions and improve yield. Automated synthesizers and high-throughput screening techniques are utilized to scale up the production process efficiently. Catalysts such as palladium or nickel complexes are frequently used to accelerate reaction rates and ensure high purity of the final product.
Chemical Reactions Analysis
Types of reactions: The compound undergoes several types of reactions:
Oxidation: : It can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of hydroxyl derivatives.
Reduction: : The reduction of this compound typically involves hydrogenation reactions using catalysts like platinum or palladium, resulting in the formation of amine derivatives.
Substitution: : Halogenation and nitration are common substitution reactions involving reagents like bromine or nitric acid, respectively.
Common reagents and conditions used:
Oxidation: : Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: : Hydrogen gas with platinum or palladium catalysts.
Substitution: : Bromine, nitric acid, sulfuric acid.
Major products formed:
Oxidation: : Hydroxyl derivatives.
Reduction: : Amine derivatives.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is used extensively in scientific research:
Chemistry: : As a building block in synthetic chemistry for creating more complex molecules and exploring reaction mechanisms.
Biology: : As a probe to study enzyme interactions and protein binding, owing to its unique chemical structure.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity, particularly in targeting specific enzymes or receptors.
Industry: : Used in the development of new materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular targets: : Enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways.
Pathways involved: : It modulates these pathways by inhibiting or activating the enzymatic functions, leading to altered cellular responses. Its difluorobenzyl group contributes to its binding affinity and specificity toward these targets.
Comparison with Similar Compounds
Pharmacopeial Acetamide Derivatives
The Pharmacopeial Forum (2017) documents acetamide derivatives such as (Z)-N,N′-(Ethene-1,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide] and (S)-N-[(2S,3S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide . These compounds share the acetamide backbone but diverge in substituents:
- Aromatic groups: 2,6-Dimethylphenoxy vs. 2,6-difluorobenzyl in the target compound.
- Heterocycles: Pyridazinone in the target vs. tetrahydropyrimidine in the pharmacopeial example.
Patent-Based Acetamides
A 2019 patent discloses acetamides like N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide . Key differences include:
- Core structure: Quinoline in the patent compound vs. pyridazinone in the target.
- Substituents : Fluoroindoline and piperidine in the patent example vs. cyclopropyl and difluorobenzyl in the target.
- Therapeutic implications: The patent compounds target oncology or inflammation pathways, whereas the pyridazinone moiety in the target compound may align with cardiovascular or neurological applications .
Pesticidal Acetamides
The Pesticide Chemicals Glossary (2001) lists acetamide-based herbicides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and propachlor (2-chloro-N-(1-methylethyl)-N-phenylacetamide) .
Comparative Analysis (Table 1)
- Structural drivers of application: The pesticidal acetamides feature chloro substituents and alkyl/aryl groups, optimizing herbicidal activity through lipid membrane disruption . In contrast, the target compound’s fluorine atoms and pyridazinone ring suggest a mode of action involving protein binding or enzyme inhibition.
Key Research Findings and Implications
Metabolic Stability : The cyclopropyl group in the target compound may confer greater metabolic stability compared to the methyl or ethyl groups in pesticidal acetamides, as cyclopropane’s strain energy resists oxidative degradation .
Heterocyclic Influence: Pyridazinone’s nitrogen-rich structure may enable hydrogen bonding with biological targets, a feature absent in triazine-based pesticidal compounds (e.g., chlorsulfuron) .
Limitations and Contradictions
- Lack of direct comparative data: No studies directly compare the target compound with its structural analogues in pharmacological or pesticidal contexts.
- Contradictory functional group roles : While chloro substituents are linked to pesticidal activity, fluorine and cyclopropane in the target compound suggest divergent applications, highlighting the context-dependent role of substituents .
Biological Activity
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,6-difluorobenzyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 348.36 g/mol. The structural features include:
- A pyridazinone core
- A cyclopropyl group
- An acetamide moiety
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and receptor modulator.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to various diseases, including cancer and inflammatory disorders. Its ability to bind to active sites of enzymes enhances its therapeutic potential.
- Receptor Modulation : Preliminary studies suggest that it may act on certain receptors involved in pain and inflammation pathways, potentially providing analgesic effects.
Research Findings
Recent studies have focused on the pharmacological properties and mechanisms of action of this compound:
In Vitro Studies
- COX Inhibition : Similar compounds have been evaluated for their selectivity towards cyclooxygenases (COX), particularly COX-2, which is often targeted for anti-inflammatory effects. The inhibition profile could indicate the potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Case Studies
- Cancer Cell Lines : In vitro assays using various cancer cell lines demonstrated that the compound could inhibit cell proliferation, suggesting its role as a potential anticancer agent.
- Inflammatory Models : Animal models of inflammation have shown promising results, with reductions in markers associated with inflammatory responses following treatment with the compound.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.36 g/mol |
| Potential Applications | Anticancer, Anti-inflammatory |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the pyridazinone core through cyclization reactions.
- Introduction of the cyclopropyl group via alkylation methods.
- Final acetamide formation through coupling reactions.
Optimization techniques such as high-throughput screening and continuous flow reactors are employed to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
